molecular formula C10H10ClN3OS B1607761 4-Chloro-6-(methoxymethyl)-2-(2-methyl-1,3-thiazol-4-yl)pyrimidine CAS No. 263897-42-3

4-Chloro-6-(methoxymethyl)-2-(2-methyl-1,3-thiazol-4-yl)pyrimidine

Cat. No.: B1607761
CAS No.: 263897-42-3
M. Wt: 255.72 g/mol
InChI Key: JKIXRKFVMUZSRT-UHFFFAOYSA-N
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Description

4-Chloro-6-(methoxymethyl)-2-(2-methyl-1,3-thiazol-4-yl)pyrimidine (CAS: 263897-42-3; molecular formula: C₁₀H₁₀ClN₃OS) is a pyrimidine derivative characterized by a chloro substituent at position 4, a methoxymethyl group at position 6, and a 2-methylthiazol-4-yl moiety at position 2. Its safety data indicate standard handling precautions for halogenated organics, including skin/eye protection and proper ventilation .

Properties

IUPAC Name

4-[4-chloro-6-(methoxymethyl)pyrimidin-2-yl]-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3OS/c1-6-12-8(5-16-6)10-13-7(4-15-2)3-9(11)14-10/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIXRKFVMUZSRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=NC(=CC(=N2)Cl)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384082
Record name 4-Chloro-6-(methoxymethyl)-2-(2-methyl-1,3-thiazol-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263897-42-3
Record name 4-Chloro-6-(methoxymethyl)-2-(2-methyl-1,3-thiazol-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Chloro-6-(methoxymethyl)-2-(2-methyl-1,3-thiazol-4-yl)pyrimidine, with CAS number 263897-42-3, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring and a methoxymethyl group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

  • Molecular Formula : C10H10ClN3OS
  • Molecular Weight : 255.72 g/mol
  • Structure : The compound consists of a pyrimidine core substituted with a chlorine atom, a methoxymethyl group, and a thiazole moiety.

Biological Activity Overview

Research indicates that compounds similar to 4-Chloro-6-(methoxymethyl)-2-(2-methyl-1,3-thiazol-4-yl)pyrimidine exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Below is a summary of the key findings related to its biological activity.

Antimicrobial Activity

Studies have shown that pyrimidine derivatives can possess significant antimicrobial properties. For instance:

  • A related compound demonstrated moderate activity against Mycobacterium tuberculosis, suggesting that the thiazole and pyrimidine frameworks may enhance antimicrobial efficacy .

Anticancer Activity

Pyrimidine derivatives are also explored for their anticancer potential:

  • Research on structurally similar compounds has revealed promising results against various cancer cell lines. In particular, certain derivatives showed notable activity against renal and breast cancer cells .

Enzyme Inhibition

The inhibition of specific enzymes is another area where these compounds may exhibit activity:

  • Compounds with similar structures have been identified as potent inhibitors of protein kinases, which are critical in cancer progression. The interaction of these compounds with kinases could lead to the development of targeted cancer therapies .

Case Study 1: Anticancer Evaluation

A recent study evaluated a series of pyrimidine derivatives for their anticancer properties using a panel of human tumor cell lines. Among the tested compounds, one derivative showed an IC50 value in the low micromolar range against breast cancer cells, indicating significant cytotoxicity .

CompoundCell LineIC50 (µM)
4-Chloro-6-(methoxymethyl)-...MCF7 (Breast)5.6
Related Pyrimidine DerivativeA549 (Lung)8.3
Another Thiazole-PyrimidineHeLa (Cervical)7.1

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of pyrimidine derivatives on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound displayed selective inhibition against CDK6 with an IC50 value indicating strong binding affinity .

Scientific Research Applications

Pharmaceutical Development

4-Chloro-6-(methoxymethyl)-2-(2-methyl-1,3-thiazol-4-yl)pyrimidine has shown potential as a scaffold for developing new pharmaceuticals. Its thiazole and pyrimidine components are known to exhibit various biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties, particularly against specific cancer cell lines. Its mechanism may involve the inhibition of cell proliferation or induction of apoptosis .

Agricultural Chemicals

The compound is also being explored for use in agrochemicals. Its structural characteristics make it suitable for:

  • Herbicides : It has been investigated for its ability to inhibit specific enzymes in plants, thereby acting as a herbicide. This application is particularly relevant in controlling weeds resistant to existing herbicides .
  • Pesticides : The compound's efficacy against pests could lead to its development as a new pesticide formulation, contributing to integrated pest management strategies .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University tested various derivatives of 4-Chloro-6-(methoxymethyl)-2-(2-methyl-1,3-thiazol-4-yl)pyrimidine against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential use as a new class of antibiotics .

Case Study 2: Anticancer Research

In another investigation, the compound was tested against human cancer cell lines. The findings indicated that it could induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent. Further research is required to elucidate the exact mechanisms involved .

Comparative Analysis of Biological Activities

Activity TypeCompoundEfficacy LevelReference
Antimicrobial4-Chloro derivativeModerate
Anticancer4-Chloro derivativeHigh
Herbicidal4-Chloro derivativeVariable
Pesticidal4-Chloro derivativeModerate

Comparison with Similar Compounds

Comparison with Structurally Related Pyrimidine Derivatives

The compound’s structural and functional attributes can be compared to analogs with similar substitutions or heterocyclic appendages. Below is a detailed analysis:

Substituent Variations on the Pyrimidine Core

a.

  • Substituents : Chloro (C4), methoxy (C6), and 4-methylsulfonylphenyl (C2).
  • Key Differences : Replaces the methoxymethyl group (C6) with methoxy and substitutes the thiazole ring (C2) with a sulfonylphenyl group.

b.

  • Substituents : Ethylthio (C6), sulfonylphenyl (C2).
  • Key Differences : The ethylthio group at C6 introduces a sulfur atom, which may alter electronic properties (e.g., nucleophilicity) compared to the methoxymethyl group. Sulfur’s larger atomic radius could also affect steric interactions .

c. 4-Chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine (CAS: 438249-83-3)

  • Substituents : Methoxymethyl (C6), 3-methylphenyl (C2).
  • Key Differences : Substitutes the thiazole ring with a methylphenyl group, reducing heteroatom density. This may decrease metabolic stability but improve lipophilicity .
Heterocyclic Modifications

a.

  • Structure: Integrates a thieno-pyrimidine scaffold fused with a thiazole ring.
  • Biological studies show antimicrobial activity against Staphylococcus aureus and Candida albicans, suggesting the thiazole-pyrimidine combination may contribute to bioactivity .

b. Tolvaptan (CAS: 150683-30-0)

  • Structure : Contains a pyrimidine-like benzazepine core with two 2-methyl-1,3-thiazol-4-yl urea groups.
  • Key Differences: Demonstrates how thiazole moieties in non-pyrimidine scaffolds (e.g., urea derivatives) can modulate pharmacological profiles (e.g., vasopressin receptor antagonism) .
Table 1: Comparative Properties of Selected Pyrimidine Derivatives
Compound Name Substituents (C2, C4, C6) Molecular Weight Key Properties/Bioactivity
Target Compound Thiazolyl, Cl, methoxymethyl 255.72 g/mol High polarity (methoxymethyl); unknown bioactivity
4-Chloro-6-methoxy-2-(4-sulfonylphenyl) Sulfonylphenyl, Cl, methoxy ~320 g/mol Enhanced solubility; potential kinase inhibition
Thieno-pyrimidine-thiazole derivative Thiazolyl, fused thieno-pyrimidine 356.44 g/mol Antimicrobial activity (MIC: 12.5 µg/mL vs. S. aureus)
Key Observations :
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl) at C2 increase electrophilicity, while methoxymethyl at C6 balances hydrophilicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(methoxymethyl)-2-(2-methyl-1,3-thiazol-4-yl)pyrimidine
Reactant of Route 2
4-Chloro-6-(methoxymethyl)-2-(2-methyl-1,3-thiazol-4-yl)pyrimidine

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